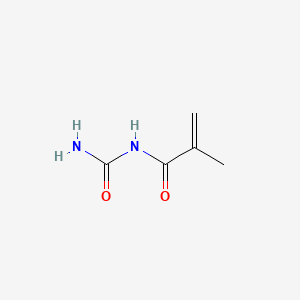

N-(Aminocarbonyl)methacrylamide

Description

These derivatives share a methacrylamide backbone (CH₂=C(CH₃)CONH–) modified with functional side chains to tailor their physicochemical and biological properties. Below, we focus on prominent analogs and their applications, with comparisons based on experimental data from diverse sources.

Properties

CAS No. |

20602-83-9 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

N-carbamoyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4(8)7-5(6)9/h1H2,2H3,(H3,6,7,8,9) |

InChI Key |

CZGXZAVXMRSVLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

N-(Aminocarbonyl)methacrylamide serves as a bifunctional monomer that can be copolymerized with other monomers to create advanced materials. Its unique structure allows for the formation of thermoplastic polymers with desirable mechanical properties and thermal stability.

Synthesis of Copolymers

Copolymers incorporating this compound have been synthesized to enhance properties such as water absorption, mechanical strength, and biocompatibility. For instance, copolymers formed with acrylamide have shown improved hydrophilicity and elasticity, making them suitable for applications in drug delivery systems and tissue engineering.

| Copolymers | Properties Enhanced | Applications |

|---|---|---|

| This compound + Acrylamide | Increased hydrophilicity and elasticity | Drug delivery, tissue scaffolds |

| This compound + Polyethylene glycol | Improved biocompatibility | Biomedical devices |

Biomedical Applications

The compound's ability to form hydrogels makes it particularly useful in biomedical applications. Hydrogels are three-dimensional networks that can swell in water, making them ideal for drug delivery and tissue engineering.

Drug Delivery Systems

This compound-based hydrogels have been investigated for their potential as drug carriers. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects.

- Case Study: Controlled Release of Anticancer Drugs

- A study demonstrated that hydrogels based on this compound could effectively encapsulate doxorubicin, a common chemotherapeutic agent. The release profile showed sustained release over several days, indicating potential for prolonged therapeutic effects.

Tissue Engineering

The biocompatibility of this compound makes it suitable for use in scaffolds for tissue engineering. Research has shown that scaffolds made from this compound support cell attachment and proliferation, essential for tissue regeneration.

- Case Study: Skin Regeneration

- In vitro studies using fibroblast cell lines demonstrated that scaffolds made from this compound supported significant cell growth and migration, suggesting its potential for skin regeneration applications.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound when used in polymer formulations. This characteristic is particularly beneficial in medical devices to prevent infections.

- Case Study: Antibacterial Activity

- Research indicated that polymers containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable for coatings on implants and surgical instruments.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Hydroxypropyl)methacrylamide (HPMA)

Structure : CH₂=C(CH₃)CONH–CH₂CH(OH)CH₃

Key Properties :

- Biocompatibility: Non-immunogenic and non-toxic, making it ideal for biomedical applications .

- Drug Conjugation : Doxorubicin-HPMA conjugates demonstrate prolonged plasma circulation and tumor-targeted release via lysosomal cleavage . Clinical trials showed reduced cardiotoxicity compared to free doxorubicin, with a maximum tolerated dose of 280 mg/m² .

- Degradability : Backbone-degradable HPMA copolymers enable controlled drug release, enhancing therapeutic efficacy .

N-(3-Aminopropyl)methacrylamide

Structure : CH₂=C(CH₃)CONH–(CH₂)₃NH₂

Key Properties :

- Post-Polymerization Functionalization: The primary amine group enables covalent attachment of bioactive molecules (e.g., drugs, nucleic acids) for theranostic applications .

- Stimuli-Responsiveness: Used in pH-sensitive nanogels for intracellular drug delivery .

N-(4-Nitrophenyl)methacrylamide (4NPMA)

Structure: CH₂=C(CH₃)CONH–C₆H₄–NO₂ Key Properties:

- Spectroscopic Features : Strong UV absorption due to the nitro group; DFT calculations validate its electronic structure .

- Copolymer Synthesis : Forms stimuli-responsive copolymers with limonene, exhibiting tunable thermal stability .

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)

Structure : CH₂=C(CH₃)CONH–(CH₂)₃N(CH₃)₂

Key Properties :

- Temperature Responsiveness : Forms polyampholytes with methacrylic acid, exhibiting tunable lower critical solution temperature (LCST) behavior .

- Flotation Agent : Enhances selectivity in lithium mica flotation at 200 mg/L, outperforming traditional amines .

N-(2-Aminoethyl)methacrylamide (AEM)

Structure : CH₂=C(CH₃)CONH–(CH₂)₂NH₂·HCl

Key Properties :

- Controlled Polymerization: Adjusting monomer ratios yields nanogels with uniform size (50–200 nm) and reduced magnetic saturation (45 emu/g vs. 65 emu/g for bare Fe₃O₄) .

Data Table: Comparative Analysis of Methacrylamide Derivatives

Research Findings and Trends

- HPMA Dominance : HPMA remains the gold standard for polymer-drug conjugates due to its safety profile and clinical validation (e.g., PK1 in Phase II trials) .

- Emerging Derivatives : DMAPMA and 4NPMA highlight trends toward environmental and optical applications, respectively .

- Functionalization Strategies: Amino-terminated derivatives (e.g., N-(3-aminopropyl)methacrylamide) enable modular designs for personalized medicine .

Preparation Methods

Reaction Protocol

-

Reactants and Solvents :

-

Urea (1.0 equiv) is dissolved in anhydrous chloroform or ethyl acetate.

-

Methacryloyl chloride (1.1 equiv) is added dropwise at −5°C to 0°C to minimize thermal decomposition.

-

A catalytic inhibitor such as hydroquinone (0.1 wt.%) is included to prevent radical polymerization of the methacryloyl group.

-

-

Reaction Conditions :

-

The mixture is stirred for 2–4 hours at 0–5°C, followed by gradual warming to room temperature.

-

Excess methacryloyl chloride and HCl byproduct are neutralized with 10% aqueous NaOH.

-

-

Purification :

Key Considerations :

-

Stoichiometry : A slight excess of methacryloyl chloride (1.1 equiv) ensures complete urea consumption while minimizing bis-acylation.

-

Temperature Control : Sub-zero temperatures suppress side reactions but may necessitate extended reaction times.

-

Yield : Reported yields for analogous methacrylamides range from 60% to 75%.

Protection-Deprotection Strategy for Selective Mono-Acylation

To circumvent bis-acylation, a protecting-group approach is employed. This method is inspired by the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, where a Boc-protected diamine is acylated before deprotection.

Synthetic Steps

-

Protection of Urea :

-

Urea is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form N-Boc-urea.

-

-

Acylation :

-

N-Boc-urea reacts with methacryloyl chloride (1.0 equiv) in ethyl acetate at 0°C.

-

The Boc group directs acylation to the unprotected amine.

-

-

Deprotection :

-

The Boc-protected intermediate is treated with HCl in dioxane to yield N-(aminocarbonyl)methacrylamide hydrochloride.

-

Freebase is obtained via neutralization with NaHCO₃.

-

Advantages :

-

Eliminates bis-acylation by blocking one amine site.

-

Yields >80% for Boc-protected intermediates in analogous reactions.

Limitations :

-

Additional steps increase synthetic complexity and cost.

Alternative Routes: Transamidation and Michael Addition

Transamidation of Methacrylic Anhydride

Methacrylic anhydride reacts with urea at elevated temperatures (80–100°C) in toluene. This method avoids handling methacryloyl chloride but requires rigorous anhydrous conditions to prevent hydrolysis. Yields are modest (50–60%) due to competing side reactions.

Michael Addition to Acrylonitrile

A less common approach involves the Michael addition of urea to methacrylonitrile, followed by hydrolysis. This route is limited by low regioselectivity and the need for harsh acidic conditions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Direct Acylation | Methacryloyl chloride | 0–5°C, 2–4 h | 60–75 | 90–95 | High |

| Protection-Deprotection | Boc₂O, Methacryloyl Cl | 0°C → RT, 6–8 h | 70–80 | 95–98 | Moderate |

| Transamidation | Methacrylic anhydride | 80–100°C, 6 h | 50–60 | 85–90 | Low |

Notes :

-

Direct acylation is preferred for large-scale synthesis due to fewer steps.

-

Protection-deprotection offers higher purity for research-grade applications.

Challenges and Mitigation Strategies

-

Bis-Acylation :

-

Cause : Excess methacryloyl chloride or elevated temperatures.

-

Solution : Strict stoichiometric control (1:1 ratio) and low-temperature reactions.

-

-

Polymerization :

-

Purification Difficulties :

Industrial and Laboratory-Scale Adaptations

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing N-(Aminocarbonyl)methacrylamide, and what key parameters influence yield and purity?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methacryloyl chloride with aminocarbonyl derivatives under inert conditions. Key parameters include:

- Temperature control (0–5°C for exothermic reactions to avoid side products like oligomers) .

- Solvent selection (polar aprotic solvents like THF or DMF enhance reactivity) .

- Stoichiometric ratios (excess methacryloyl chloride ensures complete conversion but requires post-reaction quenching to prevent hydrolysis) .

Yield optimization often involves iterative purification via column chromatography or recrystallization.

Advanced Synthesis Optimization: How can reaction conditions be tailored to minimize impurities like oligomers or unreacted monomers?

Advanced synthesis leverages oxygen-free environments (O₂ < 1000 ppm) to suppress radical-initiated oligomerization . Methodological refinements include:

- Inert gas purging (N₂/Ar) during monomer addition .

- Low-temperature polymerization inhibitors (e.g., MEHQ at 50–100 ppm) to stabilize the monomer .

- Real-time monitoring via FTIR or HPLC to track reaction progress and terminate at optimal conversion (70–85% to avoid gelation) .

Post-synthesis, dialysis or size-exclusion chromatography effectively removes low-molecular-weight impurities .

Basic Characterization: What spectroscopic and chromatographic techniques are critical for verifying structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the absence of residual monomers (e.g., methacrylic acid at δ 5.7 ppm) and quantifies substitution ratios .

- FTIR : Peaks at 1650–1700 cm⁻¹ (amide I) and 1550–1600 cm⁻¹ (amide II) validate the carbamoyl group .

- GPC/SEC : Determines molecular weight distribution (Đ < 1.3 indicates controlled polymerization) .

- XRD : Resolves crystallinity for derivatives used in stimuli-responsive materials .

Advanced Data Contradiction: How should researchers resolve discrepancies in reported cytotoxicity or polymerization kinetics?

Contradictions often arise from batch-to-batch variability or assay conditions. For example:

- Cytotoxicity variance in cell lines (e.g., HEK293 vs. HeLa) may stem from differences in endocytic uptake; standardization using flow cytometry or confocal imaging is advised .

- Divergent kinetic data in RAFT polymerization can be reconciled by normalizing rate constants to initiator efficiency (e.g., using V-501 vs. AIBN) and verifying via MALDI-TOF .

Meta-analyses of Arrhenius parameters (e.g., activation energy) across studies help identify systematic errors .

Basic Applications: How is this compound utilized in drug delivery systems?

The monomer is copolymerized with hydrophilic/hydrophobic partners to form amphiphilic carriers:

- pH-responsive micelles : Tertiary amine groups enable protonation in acidic tumor microenvironments, triggering payload release .

- Gene delivery : Cationic polymers (e.g., copolymerized with DMAEMA) condense pDNA via charge interactions; luciferase assays optimize N/P ratios .

- Biocompatibility : MTT/CCK-8 assays validate low toxicity (<20% cell death at 100 µg/mL) .

Advanced Application Design: What strategies enhance stimuli-responsive behavior in copolymer systems?

- Dual-responsive systems : Incorporate redox-sensitive disulfide links (e.g., cystamine crosslinkers) for glutathione-triggered release in cancer cells .

- Targeted delivery : Conjugate with ligands (e.g., galactose for hepatic targeting) via NHS-ester chemistry; validate specificity using competitive binding assays .

- Theranostic hybrids : Integrate fluorescent probes (e.g., Cy5.5) during RAFT polymerization for real-time tracking in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.